
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a benzyl group that contains two hydroxyl groups at the 3 and 4 positions. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and antimicrobial properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidinedione with 3,4-dihydroxybenzaldehyde. This reaction is often carried out under Knoevenagel condensation conditions, which involve the use of a base such as piperidine or pyridine in an organic solvent like ethanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Green chemistry approaches, such as the use of deep eutectic solvents, have also been explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the thiazolidinedione ring can be reduced to hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated thiazolidinedione derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its antidiabetic and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
作用机制
The biological effects of 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione are primarily mediated through its interaction with specific molecular targets:
Antidiabetic Activity: Acts as an agonist of peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism.
Antimicrobial Activity: Inhibits the activity of bacterial enzymes and disrupts cell membrane integrity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
相似化合物的比较
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Known for its antidiabetic properties.
3-Benzylthiazolidine-2,4-dione: Exhibits antimicrobial activity.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Shows antioxidant and anti-inflammatory effects.
Uniqueness
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of two hydroxyl groups on the benzyl ring, which enhances its antioxidant properties and provides additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications .
属性
CAS 编号 |
79525-05-6 |
|---|---|
分子式 |
C10H9NO4S |
分子量 |
239.25 g/mol |
IUPAC 名称 |
5-[(3,4-dihydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO4S/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-3,8,12-13H,4H2,(H,11,14,15) |
InChI 键 |
BDVGWQVSMPATBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CC2C(=O)NC(=O)S2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


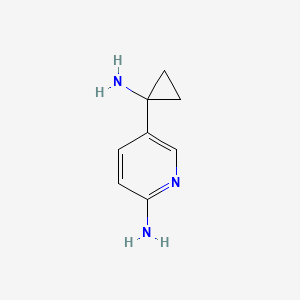

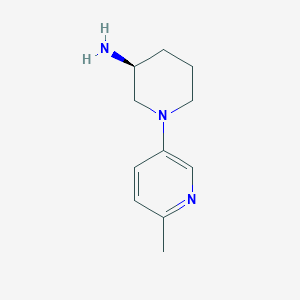
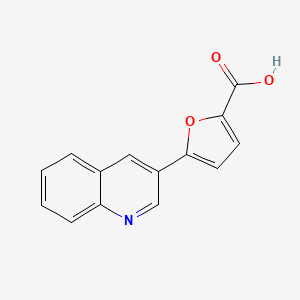
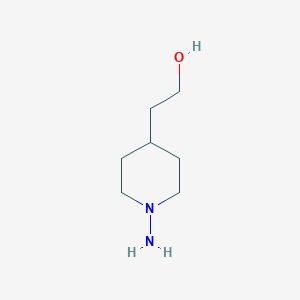
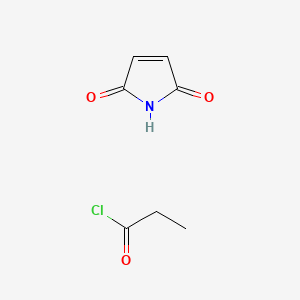
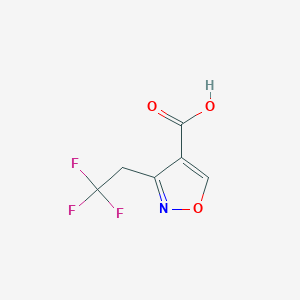
![1,4,8-Trichloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13924171.png)

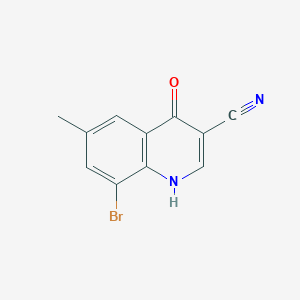
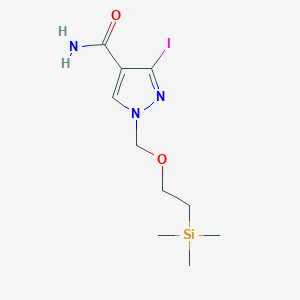
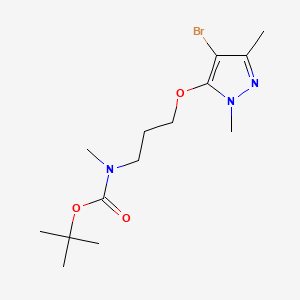
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)
